molecular formula C20H16BrNO5S B281439 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate

4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate

Cat. No.: B281439
M. Wt: 462.3 g/mol
InChI Key: DJZFFOITYVVUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in research laboratories to understand its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. The compound selectively binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit anti-inflammatory activity in various animal models of inflammation. It has also been shown to exhibit anti-tumor activity in cancer cell lines. The compound has been shown to be relatively non-toxic to human cells, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate in lab experiments is its selectivity for COX-2 inhibition. This property allows for the development of drugs that target COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. One of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate. One direction is the development of more potent and selective COX-2 inhibitors for the treatment of inflammatory diseases. Another direction is the development of fluorescent probes for imaging COX-2 activity in biological systems. The compound can also be studied for its potential applications in the treatment of cancer and microbial infections. Additionally, the compound can be modified to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate involves the reaction between 4-amino-1-naphthol and 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to yield the final product. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the development of fluorescent probes for imaging biological systems. The compound has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This property makes it a potential candidate for the development of anti-inflammatory drugs.

Properties

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

IUPAC Name

[4-[acetyl-(4-bromophenyl)sulfonylamino]naphthalen-1-yl] acetate

InChI

InChI=1S/C20H16BrNO5S/c1-13(23)22(28(25,26)16-9-7-15(21)8-10-16)19-11-12-20(27-14(2)24)18-6-4-3-5-17(18)19/h3-12H,1-2H3

InChI Key

DJZFFOITYVVUQQ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.